Biochemical Binding Affinity vs. MRTX1133
In biochemical assays assessing inhibition of SOS1-catalyzed nucleotide exchange on KRAS G12D, KRAS G12D inhibitor 5 (ERAS-5024) demonstrates an IC50 of 0.86 nM, while MRTX1133 exhibits an IC50 of <2 nM [1]. Although the absolute difference is modest (~2.3-fold in the target's favor), the binding affinity (Kd) for MRTX1133 (0.2 pM) is reported with substantially higher sensitivity than ERAS-5024 [2]. This indicates that ERAS-5024 occupies a distinct potency-affinity space that may be optimal for specific experimental designs requiring moderate but sustained target engagement rather than ultra-high affinity irreversible-like binding kinetics.
| Evidence Dimension | Inhibition of SOS1-mediated nucleotide exchange on KRAS G12D (IC50) |
|---|---|
| Target Compound Data | 0.86 nM |
| Comparator Or Baseline | MRTX1133: <2 nM |
| Quantified Difference | ERAS-5024 shows ~2.3-fold lower numeric IC50 than the upper bound reported for MRTX1133 |
| Conditions | Biochemical assay; SOS1-catalyzed nucleotide exchange on GDP-loaded KRAS G12D |
Why This Matters
Procurement decisions for biochemical screening cascades should consider that ERAS-5024 offers sub-nanomolar potency without the sub-picomolar binding kinetics of MRTX1133, potentially reducing washout-resistant effects in pulse-chase or washout experimental designs.
- [1] Cheng H, Li P, Chen P, et al. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS Med Chem Lett. 2023;14(10):1351-1357. doi:10.1021/acsmedchemlett.3c00245 View Source
- [2] Wang X, Allen S, Blake JF, et al. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. J Med Chem. 2022;65(4):3123-3133. doi:10.1021/acs.jmedchem.1c01688 View Source
